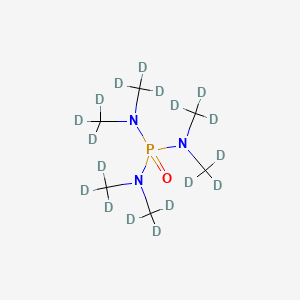
2-Ethyl-1,3-dithiane
概要
説明
2-Ethyl-1,3-dithiane is an organic compound with the molecular formula C₆H₁₂S₂ and a molecular weight of 148.29 g/mol . It belongs to the class of 1,3-dithianes, which are six-membered rings containing two sulfur atoms at positions 1 and 3. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for carbonyl compounds.
作用機序
Target of Action
2-Ethyl-1,3-dithiane is a derivative of 1,3-dithianes, which are known to be versatile organic synthesis building blocks . They are commonly used as ‘umpolung’ reagents or acyl anion equivalents . The primary targets of this compound are carbonyl compounds, with which it can readily react .
Mode of Action
The anionic species of this compound, usually prepared by deprotonation with n-BuLi in THF at low temperatures, are able to react with many types of electrophiles . For 2-substituted-1,3-dithianes, deprotonation should sometimes be performed with t-BuLi and the reaction with electrophiles .
Biochemical Pathways
The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds . This versatility arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .
Pharmacokinetics
Its molecular weight is 148289 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds . This can lead to the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of other chemicals can affect the rate and outcome of its reactions . .
準備方法
2-Ethyl-1,3-dithiane can be synthesized through the reaction of 2-ethyl-1,3-propanedithiol with a carbonyl compound in the presence of a Brönsted or Lewis acid catalyst . Commonly used catalysts include p-toluenesulfonic acid and silica gel, which facilitate the formation of the dithiane ring. The reaction typically proceeds under mild conditions, offering high yields and ease of purification .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste.
化学反応の分析
2-Ethyl-1,3-dithiane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiols.
科学的研究の応用
2-Ethyl-1,3-dithiane has several applications in scientific research:
類似化合物との比較
2-Ethyl-1,3-dithiane is similar to other 1,3-dithianes and 1,3-dithiolanes, which also serve as protecting groups for carbonyl compounds . this compound is unique due to its ethyl substituent, which can influence its reactivity and stability compared to other dithianes like 1,3-dithiane and 2-methyl-1,3-dithiane .
Similar Compounds
- 1,3-Dithiane
- 2-Methyl-1,3-dithiane
- 1,3-Dithiolane
These compounds share similar chemical properties and applications but differ in their substituents and specific reactivity profiles.
特性
IUPAC Name |
2-ethyl-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCSAFCIQDJGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334779 | |
| Record name | 2-ethyl-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-23-4 | |
| Record name | 2-ethyl-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-1,3-DITHIANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)







